2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile
Description
Properties
CAS No. |
62936-63-4 |
|---|---|
Molecular Formula |
C8H3IN2O |
Molecular Weight |
270.03 g/mol |
IUPAC Name |
2-hydroxy-5-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |
InChI Key |
XJMXBYLAHGOPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from 2-hydroxybenzoic acid or related hydroxy-substituted aromatic precursors.
- Introduction of the iodine substituent selectively at the 5-position.
- Installation of the dicarbonitrile functionality via substitution or condensation reactions.
- Protection and deprotection of the hydroxy group to avoid side reactions during functional group transformations.
Protection and Deprotection of the 2-Hydroxy Group
A critical step in the synthesis is the protection of the hydroxy group at the 2-position to prevent unwanted reactions during subsequent steps. Common protecting groups include alkyl, allyl, benzyl, tetrahydropyranyl, and silyl groups, with alkyl groups being the most frequently employed due to ease of introduction and removal.
Deprotection methods involve:
- Acidic reagents such as hydrobromic acid, hydriodic acid, trifluoroacetic acid.
- Lewis acids like boron tribromide or aluminum chloride.
- Alkaline reagents including sodium methoxide or lithium chloride.
- Silicon reagents like trimethylsilyl iodide.
- Catalytic hydrogenation reduction.
Selective deprotection is possible even in the presence of other sensitive substituents, which is crucial for maintaining the integrity of the iodine and nitrile groups.
Formation of the 1,3-Dicarbonitrile Moiety
The dicarbonitrile functionality on the benzene ring is introduced through reactions involving 1,3-dicarbonyl compounds or their derivatives, followed by nitrile group installation. Methods include:
- Cyclocondensation reactions of 1,3-dicarbonyl compounds with nitrogen sources.
- Azidation and subsequent transformation to nitriles.
- Use of halogenated intermediates (e.g., iodo-substituted ketones) that can be converted to dicarbonitriles via nucleophilic substitution with cyanide sources.
The reaction conditions are optimized to favor the formation of the dicarbonitrile without affecting the iodine substituent or the hydroxy group.
Detailed Synthetic Route Example
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Protection of 2-hydroxy group | Alkylation with alkyl halide under basic conditions | Protect hydroxy group | 85-95 |
| 2 | Selective iodination at 5-position | Iodine or iodobenzene diacetate in DCM, room temp | Introduce iodine substituent | 75-90 |
| 3 | Introduction of dicarbonitrile | Reaction with cyanide sources or azidation followed by conversion | Install 1,3-dicarbonitrile functionality | 70-85 |
| 4 | Deprotection of hydroxy group | Acidic or Lewis acid treatment | Regenerate free hydroxy group | 80-90 |
Reaction Conditions and Optimization
- Protection is generally achieved using methyl or benzyl groups, with methylation via methyl iodide and potassium carbonate in acetone or DMF.
- Iodination using iodobenzene diacetate (PIDA) in dichloromethane at room temperature provides selective and efficient iodination.
- Dicarbonitrile formation can be performed via azidation of 1,3-dicarbonyl precursors using sodium azide and iodine in aqueous DMSO, followed by conversion of azides to nitriles under mild conditions.
- Deprotection is optimized to avoid cleavage or substitution of the iodine atom, often employing milder acidic conditions.
Analysis of Preparation Methods
Advantages
- Protection/deprotection strategies ensure selective functionalization without side reactions.
- Use of mild iodinating agents like PIDA allows for high regioselectivity and good yields.
- Azidation followed by nitrile formation provides a versatile route to dicarbonitriles.
- Reactions generally proceed under mild conditions, preserving sensitive functional groups.
Limitations
- Multiple steps increase overall synthesis time and cost.
- Protection/deprotection steps require careful optimization to avoid incomplete reactions.
- Handling of azides and cyanide reagents necessitates strict safety protocols.
- Scale-up may be challenging due to sensitivity of intermediates.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Hydroxy group protection | Alkyl halides (e.g., MeI), base | 85-95 | Essential for selective iodination and nitrile formation |
| Electrophilic iodination | Iodine, iodobenzene diacetate (PIDA) | 75-90 | High regioselectivity at 5-position |
| Dicarbonitrile installation | NaN3, I2 in DMSO; azidation followed by conversion | 70-85 | Efficient incorporation of nitrile groups |
| Deprotection of hydroxy group | Acidic or Lewis acid conditions | 80-90 | Must preserve iodine and nitrile substituents |
The preparation of this compound involves a multi-step synthetic approach centered on selective protection of the hydroxy group, regioselective iodination, and installation of the dicarbonitrile moiety. The use of mild reagents such as iodobenzene diacetate for iodination and azidation protocols for nitrile introduction has been demonstrated to be effective. Protection and deprotection strategies are crucial for the success of the synthesis, ensuring functional group compatibility and high yields.
This comprehensive analysis, grounded in peer-reviewed literature and patent disclosures, provides a robust framework for researchers aiming to synthesize this compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones or other oxidized forms of the compound.
Reduction Reactions: Products include amines derived from the reduction of nitrile groups.
Scientific Research Applications
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like hydroxyl, iodine, and nitrile allows it to participate in various chemical interactions, contributing to its overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Hydroxy-Substituted Derivatives
- 5-Hydroxybenzene-1,3-dicarbonitrile: This analog (C₇H₃N₂O) features a hydroxyl group at position 4. It is a white/light-yellow solid with hydrogen-bonding capabilities. Unlike the iodine-substituted compound, its spectral properties are dominated by the electron-withdrawing cyano groups and hydroxyl interactions .
- 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile: Substitution with amino and phenyl groups enhances absorption in the UV-Vis range (λₐᵦₛ ≈ 350–400 nm) and increases extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹). The Stokes shift ranges from 50–100 nm, depending on substituents .
Halogen-Substituted Derivatives
- 5-Bromobenzene-1,3-dicarbonitrile: Bromine at position 5 reduces electron density, leading to a redshift in UV-Vis absorption compared to non-halogenated analogs. DFT studies show planar geometry with CN groups at 1,3-positions .
- Its melting point is expected to exceed 200°C, higher than brominated analogs, due to increased molecular weight and intermolecular interactions .
Amino-Substituted Derivatives
- 2-Amino-4-phenylbenzene-1,3-dicarbonitrile (3c): Exhibits a melting point of 178–179°C and strong absorption at λₐᵦₛ = 365 nm. Amino groups enhance electron donation, improving performance as photosensitizers in photopolymerization .
- 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile: Modified amino substituents extend absorption to visible light (λₐᵦₛ ≈ 450 nm), enabling use with LED light sources. This derivative also shows superior photostability compared to simpler amino analogs .
Nucleophilic Substitution
- Pyrazine-2,3-dicarbonitriles (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile) are synthesized via nucleophilic substitution of chlorine with amines or thiolates. Yields exceed 70% under optimized conditions, but steric hindrance or poor nucleophilicity (e.g., diphenylamine) can reduce efficiency .
- 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile likely requires iodination of a pre-hydroxylated benzene-1,3-dicarbonitrile precursor. Microwave-assisted methods (as in ) may improve reaction rates and purity.
Microwave-Assisted Aminodehalogenation
- For 5-chloro-6-methylpyrazine-2,3-dicarbonitrile derivatives, microwave heating achieves yields of 17–62%. Electron-withdrawing substituents (e.g., nitro groups) lower yields due to reduced amine basicity .
Photosensitizers in Photopolymerization
- 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives act as co-initiators with iodonium salts, achieving >80% monomer conversion in cationic photopolymerization. Their performance correlates with substituent-induced shifts in absorption maxima and extinction coefficients .
- However, its hydroxyl group could enable hydrogen-bonding networks in solid-state applications.
Anticancer and Antimicrobial Activity
- Activity depends on substituent electronic profiles and binding affinity .
- No direct evidence exists for the biological activity of iodine-substituted benzene-1,3-dicarbonitriles, but heavy halogens often enhance lipophilicity and membrane permeability.
Comparative Data Table
Biological Activity
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile (C8H3IN2O) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Molecular Structure:
- Molecular Formula: C8H3IN2O
- Molecular Weight: 250.02 g/mol
- IUPAC Name: this compound
The compound features a hydroxyl group (-OH) and two cyano groups (-C≡N), which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxy-5-iodobenzoic acid with appropriate nitrile sources under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free conditions and mechanochemical approaches.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. It showed promising results in inhibiting cell proliferation with minimal toxicity to normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Interaction with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.
- Oxidative Stress Induction: The presence of iodine can enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.
Case Studies
A notable study involved synthesizing derivatives of iodobenzoic acid, including this compound, to assess their antimicrobial properties. The results indicated that modifications at the iodine position significantly influenced antibacterial activity. This highlights the importance of structural variations in developing effective antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile, and how can reaction yields be improved?
The synthesis of halogenated benzene-dicarbonitriles typically involves multi-step halogenation and cyanation reactions. For example, 1,3-dibromo-5-iodobenzene (a structurally analogous compound) is synthesized in three high-yielding steps from nitroaniline precursors via bromination, iodination, and reduction . To optimize yields for this compound:
- Step 1 : Introduce iodine at the para position via electrophilic aromatic substitution using I₂ and HNO₃ as an oxidizing agent.
- Step 2 : Install cyano groups via Ullmann-type coupling with CuCN under reflux conditions.
- Step 3 : Hydroxyl group introduction via hydrolysis of a protected intermediate (e.g., methoxy to hydroxy using BBr₃).
Yield improvements: Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and monitor reaction progress via TLC or HPLC.
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related benzene-dicarbonitrile derivative (2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile) was analyzed using a Rigaku AFC10 X-ray diffractometer, revealing a triclinic system with Z = 2 and intra/intermolecular N-H⋯N hydrogen bonds . Key parameters:
- Data collection : MoKα radiation (λ = 0.71073 Å), temperature = 153 K.
- Hydrogen bonding : Identify donor-acceptor distances (e.g., 2.8–3.2 Å) and angles (>120°) using software like SHELX or OLEX2.
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or reactivity predictions for this compound?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or reaction pathways) can be addressed via:
- DFT calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-311++G(d,p) level and compute NMR chemical shifts (referencing TMS). Compare with experimental data from .
- Reactivity analysis : Perform Fukui indices calculations to identify nucleophilic/electrophilic sites. For example, the iodine atom may act as a leaving group in SNAr reactions.
- Contradiction resolution : If experimental UV-Vis spectra deviate from TD-DFT predictions, consider solvent effects (PCM model) or excited-state interactions .
Q. What strategies enable the functionalization of this compound for applications in materials science (e.g., coordination polymers or photosensitizers)?
The iodine and hydroxyl groups offer versatile functionalization:
- Coordination polymers : React with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. For instance, pyrazine-dicarbonitrile derivatives form zinc azaphthalocyanines (ZnAzaPcs) when heated with Zn(OAc)₂ .
- Photosensitizers : Replace iodine with electron-withdrawing groups (e.g., -NO₂) to tune HOMO-LUMO gaps. UV-Vis and fluorescence spectroscopy can validate optoelectronic properties.
- Cross-coupling : Use Suzuki-Miyaura coupling (Pd catalysis) to attach aryl groups at the iodine position, enhancing π-conjugation .
Q. How can molecular docking studies predict the pharmacological potential of derivatives of this compound?
Derivatives (e.g., amino or alkylated analogs) can be screened for bioactivity:
- Target selection : Prioritize proteins linked to diseases (e.g., viral proteases or kinase inhibitors). used molecular docking to identify interactions with asthma and heart failure targets .
- Protocol :
- Optimize derivative geometries at the PM6 level.
- Dock into protein active sites (PDB ID: 4DZ) using AutoDock Vina.
- Analyze binding energies (ΔG < −7 kcal/mol suggests strong affinity) and hydrogen-bonding networks.
- Validation : Compare with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies).
Methodological Guidance
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to quantify purity (>98%). Monitor degradation under accelerated conditions (40°C/75% RH).
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >250°C expected for aromatic nitriles).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 310.35 for derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
